CID 117885113

Descripción

CID 117885113 is a compound registered in the PubChem database, a widely recognized repository for chemical structures and biological activities. For novel compounds, characterization often involves spectroscopic data (NMR, MS), chromatographic retention times, and functional assays to confirm identity and purity . If this compound is a derivative or analog of known compounds, its synthesis and applications would align with methodologies described for structurally similar molecules, such as betulin-derived inhibitors or oscillatoxin derivatives .

Propiedades

IUPAC Name |

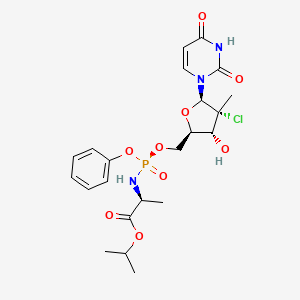

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPFZQKYPOWCSI-IQWMDFIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN3O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la impureza K de Sofosbuvir implica múltiples pasos, incluyendo la protección y desprotección de grupos hidroxilo. El proceso comienza con el injerto de un grupo hidroxilo terminal del primer compuesto con un grupo protector para obtener el primer intermedio. Esto es seguido por el injerto de un segundo grupo protector en el hidroxilo cíclico del primer intermedio para obtener el segundo intermedio. Luego se elimina el primer grupo protector para obtener el tercer intermedio, que se modifica aún más mediante el injerto de un tercer grupo protector en el hidroxilo terminal. Finalmente, se elimina el tercer grupo protector para obtener la impureza K de Sofosbuvir .

Métodos de producción industrial: La producción industrial de la impureza K de Sofosbuvir sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, incluyendo la temperatura, la presión y el uso de reactivos de alta pureza para garantizar la consistencia y la calidad de la impureza producida.

Análisis De Reacciones Químicas

Tipos de reacciones: La impureza K de Sofosbuvir se somete a diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para la modificación estructural y el análisis del compuesto.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica se llevan a cabo utilizando reactivos como la azida de sodio o el cianuro de potasio.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la impureza K de Sofosbuvir, que se analizan por sus propiedades estructurales y funcionales .

Aplicaciones Científicas De Investigación

La impureza K de Sofosbuvir tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un estándar de referencia en los métodos analíticos para el control de calidad de Sofosbuvir.

Biología: Los estudios sobre la impureza K de Sofosbuvir ayudan a comprender las vías metabólicas y los productos de degradación de Sofosbuvir.

Medicina: La investigación sobre esta impureza ayuda en el desarrollo de terapias antivirales más seguras y efectivas.

Industria: Desempeña un papel crucial en la industria farmacéutica para la validación de los procesos de fabricación y la garantía de la seguridad del producto final

Mecanismo De Acción

El mecanismo de acción de la impureza K de Sofosbuvir está estrechamente relacionado con su compuesto principal, Sofosbuvir. Sofosbuvir es un inhibidor análogo de nucleótidos que inhibe específicamente la ARN polimerasa ARN-dependiente NS5B del virus de la hepatitis C. La impureza K de Sofosbuvir, al ser un análogo estructural, puede interactuar con objetivos moleculares similares, aunque su mecanismo de acción exacto puede variar. Las vías involucradas incluyen la inhibición de la síntesis de ARN viral, lo que lleva a la supresión de la replicación viral .

Compuestos similares:

PSI-6130: Un análogo de nucleósido de citidina y un potente inhibidor de la replicación del virus de la hepatitis C.

PSI-6206: Un metabolito de uridina con potente actividad inhibitoria contra la polimerasa NS5B del virus de la hepatitis C.

PSI-7851: Un profármaco fosfoamidato del metabolito monofosfato de uridina, similar a Sofosbuvir.

Unicidad: La impureza K de Sofosbuvir es única debido a su formación específica durante la síntesis de Sofosbuvir. Sus características estructurales y vías de formación la distinguen de otros compuestos similares. La presencia de grupos protectores específicos e intermedios en su ruta de síntesis también contribuye a su singularidad .

Comparación Con Compuestos Similares

Research Findings and Limitations

- Key Insights : Structural modifications (e.g., adding polar groups) often enhance solubility or target affinity, as seen in betulinic acid derivatives . Conversely, methylation in oscillatoxins increases membrane permeability but may reduce specificity .

- Gaps in Data : The absence of explicit data for this compound limits direct comparisons. Future work should prioritize experimental characterization (e.g., NMR, HPLC-ELSD) and in vitro assays to validate hypothetical properties.

Actividad Biológica

CID 117885113, also known as BAY 85-8501 , is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Overview of this compound

This compound is a small molecule identified through high-throughput screening as a potential inhibitor of specific signaling pathways involved in tumor growth and proliferation. Its mechanism of action primarily involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and metabolism.

The compound acts by selectively inhibiting the activity of phosphoinositide 3-kinases (PI3Ks) , which play a pivotal role in various cellular functions, including:

- Cell survival

- Proliferation

- Metabolism

By targeting this pathway, this compound demonstrates the potential to reduce tumor cell viability and induce apoptosis in cancer cells.

Biological Activity Data

The biological activity of this compound has been characterized through various assays. Below is a summary table of key findings:

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

-

Study on Breast Cancer Cells :

- Objective : Evaluate the effect on MCF-7 breast cancer cells.

- Findings : Treatment with this compound resulted in significant reduction in cell proliferation and increased apoptosis, correlating with downregulation of PI3K/Akt signaling.

- : Suggests potential for therapeutic application in breast cancer treatment.

-

Study on Lung Cancer Models :

- Objective : Assess effectiveness in A549 lung cancer xenografts.

- Results : Mice treated with this compound showed a marked decrease in tumor size compared to controls, indicating strong anti-tumor activity.

- Implications : Supports further development as a targeted therapy for lung cancer.

Research Findings

Recent research highlights the following key aspects regarding the biological activity of this compound:

- Selectivity : The compound exhibits selectivity towards cancerous cells over normal cells, minimizing off-target effects.

- Combination Therapy Potential : Studies suggest enhanced efficacy when used in combination with other chemotherapeutic agents, potentially overcoming resistance mechanisms.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, warranting further investigation into dosing regimens.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 117885113?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Population: Target system or biological pathway affected by CID 117885112.

- Intervention: Specific interactions (e.g., binding affinity, catalytic activity).

- Comparison: Benchmarks against analogous compounds.

- Outcome: Quantifiable metrics (e.g., reaction yield, toxicity thresholds).

Q. What experimental design principles apply to studying this compound’s physicochemical properties?

- Methodological Answer :

Define dependent variables (e.g., solubility, stability) and independent variables (e.g., temperature, pH).

Use replication (≥3 trials) and controls (e.g., solvent-only baselines).

Select instrumentation (e.g., HPLC for purity analysis, NMR for structural confirmation) with calibration protocols .

- Document procedures exhaustively to enable replication, including error margins and calibration standards .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

- Use databases like PubMed, SciFinder, or Reaxys with Boolean operators (e.g., This compound AND [synthesis OR degradation]).

- Prioritize primary sources and peer-reviewed journals; exclude non-academic platforms (e.g., ).

- Organize findings using reference managers (e.g., Zotero) and map contradictions in reported data (e.g., conflicting solubility values) for further investigation .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound’s properties (e.g., conflicting stability results)?

- Methodological Answer :

Source Analysis : Compare methodologies from conflicting studies (e.g., differences in solvent systems or measurement techniques).

Replication : Reproduce experiments under standardized conditions.

Meta-Analysis : Statistically aggregate data (e.g., using R or Python) to identify outliers or methodological biases.

Sensitivity Testing : Vary one parameter at a time (e.g., oxygen exposure) to isolate contributing factors .

Q. What strategies optimize the synthesis protocol for this compound to improve yield and purity?

- Methodological Answer :

- Apply Design of Experiments (DoE) : Use factorial designs to test combinations of variables (e.g., catalyst concentration, reaction time).

- Employ in-situ monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation.

- Validate purity with orthogonal methods (e.g., LC-MS alongside elemental analysis) and report yields with error ranges .

Q. How to integrate computational modeling with experimental data for this compound’s mechanism of action?

- Methodological Answer :

Use molecular docking (e.g., AutoDock Vina) to predict binding interactions.

Validate predictions with wet-lab assays (e.g., SPR for binding kinetics).

Cross-reference results with cheminformatics databases (e.g., PubChem BioAssay) to identify analogous pathways .

Q. What ethical and safety protocols are critical when handling this compound in interdisciplinary studies?

- Methodological Answer :

- Conduct risk assessments for toxicity (e.g., SDS review, LD50 data).

- Follow institutional guidelines for hazardous waste disposal and PPE (e.g., fume hoods for volatile derivatives).

- For human-cell studies, obtain IRB approval and document compliance with Declaration of Helsinki principles .

Methodological Best Practices

- Data Presentation : Use SI units and avoid redundant tables; highlight statistically significant trends (p < 0.05) in figures .

- Reproducibility : Archive raw data in repositories (e.g., Zenodo) and provide accession codes in publications .

- Peer Review : Pre-submit to preprint servers (e.g., arXiv) for early feedback; address reviewer critiques on methodological transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.